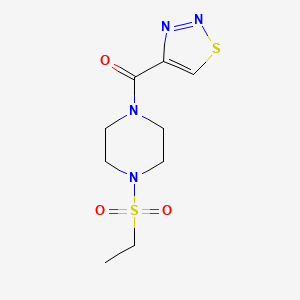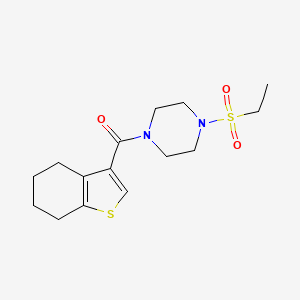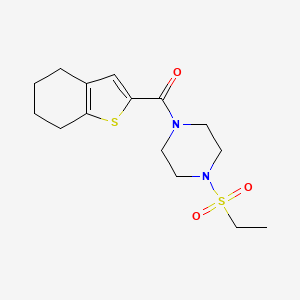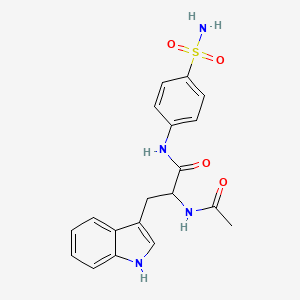![molecular formula C18H14N2S B7543110 3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B7543110.png)
3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine is a heterocyclic compound that features a unique structure combining a thiophene ring, an imidazo[1,5-a]pyridine core, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiophen-2-yl)pyridine
- 2-(Thiophen-2-yl)-6-methylpyridine
- 2-(5-Methylthiophen-2-yl)pyridine
- 2-(5-Methylthiophen-2-yl)-6-methylpyridine
Uniqueness
3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine stands out due to its unique combination of a thiophene ring, an imidazo[1,5-a]pyridine core, and a phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(5-methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2S/c1-13-10-11-16(21-13)18-19-17(14-7-3-2-4-8-14)15-9-5-6-12-20(15)18/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYOWEMCUOCPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC(=C3N2C=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)



![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)
![1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)


![4-N-[3-[(3-fluorophenyl)carbamoyl]phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543106.png)

![4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543116.png)

![2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)
